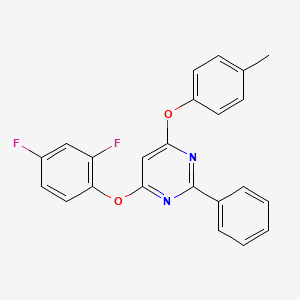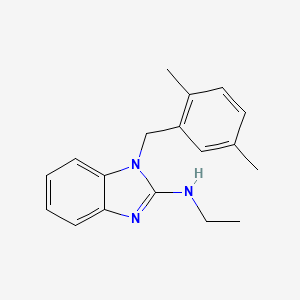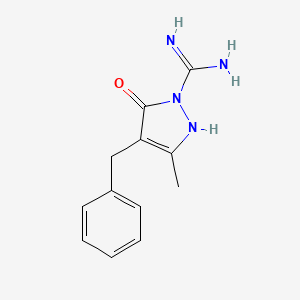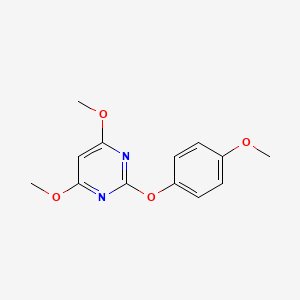![molecular formula C7H7N3O B3038600 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 869371-00-6](/img/structure/B3038600.png)
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Vue d'ensemble
Description
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which includes a pyrrolo[2,3-b]pyridine core, making it a valuable scaffold for the development of various bioactive molecules.
Mécanisme D'action
Target of Action
The primary target of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. The most notable among these are the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially halting the progression and development of several cancers .
Pharmacokinetics
It’s noted that the compound has a low molecular weight , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
The inhibition of FGFRs by this compound results in significant molecular and cellular effects. In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Analyse Biochimique
Biochemical Properties
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity. The inhibition of these receptors is significant because the FGFR signaling pathway is involved in various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound can potentially disrupt these processes, making it a valuable compound in cancer research.
Cellular Effects
The effects of this compound on cells are profound. This compound has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, which are critical factors in cancer metastasis . The compound influences cell signaling pathways, particularly the FGFR signaling pathway, which is crucial for cell growth and survival. By inhibiting this pathway, this compound can effectively reduce cancer cell viability and spread.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of FGFRs. The compound binds to the tyrosine kinase domain of these receptors, preventing their activation and subsequent signaling . This inhibition leads to a decrease in downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival . Additionally, the compound may influence gene expression by altering the activity of transcription factors regulated by these pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time points. The compound demonstrates stability and maintains its inhibitory effects on FGFRs over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cancer cell proliferation and migration
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and off-target interactions . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with FGFRs. The compound may be metabolized by enzymes involved in drug metabolism, such as cytochrome P450 enzymes . These metabolic pathways can influence the compound’s bioavailability and efficacy. Understanding these pathways is essential for developing effective dosing regimens and minimizing potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution Additionally, its localization within specific cellular compartments can influence its activity and effectiveness
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with FGFRs and other biomolecules, thereby influencing its overall activity and therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves multi-step procedures starting from commercially available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions to form the pyrrolo[2,3-b]pyridine core. For instance, a common method involves the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the amino group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are utilized under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups, leading to a diverse array of functionalized compounds.
Applications De Recherche Scientifique
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Medicine: It is a key scaffold in the development of pharmaceuticals, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: The compound finds applications in the development of agrochemicals, dyes, and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with a similar core structure but lacking the amino group at the 5-position.
5-bromo-1H-pyrrolo[2,3-b]pyridine: Another derivative with a bromine atom at the 5-position instead of an amino group.
Uniqueness
The presence of the amino group at the 5-position in 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one imparts unique chemical and biological properties, making it a versatile scaffold for drug development. This functional group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, thereby increasing its potential as a therapeutic agent.
Propriétés
IUPAC Name |
5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2,8H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSFQRRKJVNHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl N-(4-methylphenyl)carbamate](/img/structure/B3038519.png)


![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine](/img/structure/B3038526.png)
![6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3038527.png)
![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-(2-methoxyphenyl)-1-hydrazinecarbothioamide](/img/structure/B3038529.png)
![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B3038530.png)
![2-{[2-(Allyloxy)-1-naphthyl]methylene}malononitrile](/img/structure/B3038531.png)
![6-Chloro-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B3038532.png)
![3-[4-(2,6-Dimethylphenyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B3038533.png)
![diethyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B3038535.png)
![2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3038536.png)

